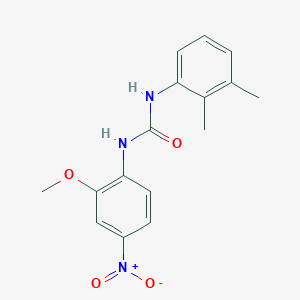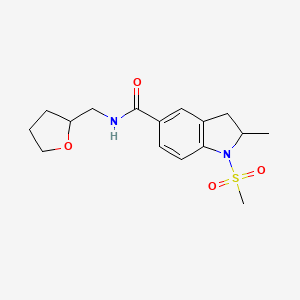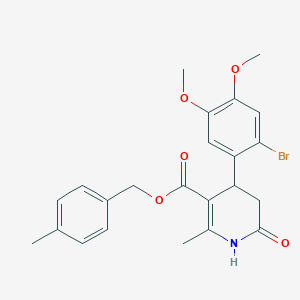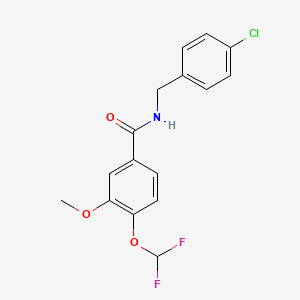
N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea
Overview
Description
N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, also known as DMNPU, is a chemical compound that has gained significant attention in the field of scientific research. DMNPU has been found to have potential applications in various fields such as medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea is not fully understood. However, studies have shown that N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea inhibits the activity of certain enzymes, leading to the inhibition of cell growth and proliferation. N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has also been found to induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been found to have various biochemical and physiological effects. Studies have shown that N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea inhibits the activity of certain enzymes, leading to the inhibition of cell growth and proliferation. N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has also been found to induce apoptosis, a process of programmed cell death. In addition, N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea a potential candidate for the development of anti-cancer drugs. However, N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has also been found to have potential environmental hazards, which can limit its use in lab experiments.
Future Directions
There are several future directions for the research on N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea. One of the future directions is to further investigate the mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea. This will help in understanding the anti-tumor properties of N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea and its potential applications in the treatment of cancer. Another future direction is to investigate the potential environmental hazards of N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea and develop strategies to mitigate its impact on the environment. Finally, future research can focus on developing new compounds based on the structure of N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea with improved anti-tumor properties and reduced environmental hazards.
Conclusion
In conclusion, N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research. N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has potential applications in various fields such as medicine, agriculture, and environmental science. N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been found to have anti-tumor properties, potential applications in the treatment of Alzheimer's disease, and potential applications as a herbicide. However, N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has also been found to have potential environmental hazards, which can limit its use in lab experiments. Future research can focus on investigating the mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, developing strategies to mitigate its impact on the environment, and developing new compounds based on the structure of N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea with improved anti-tumor properties and reduced environmental hazards.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been found to have potential applications in various fields of scientific research. In the field of medicine, N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been shown to have anti-tumor properties. Studies have shown that N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has also been found to have potential applications in the treatment of Alzheimer's disease. Studies have shown that N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea inhibits the aggregation of amyloid beta peptide, which is believed to play a role in the development of Alzheimer's disease.
In the field of agriculture, N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been found to have potential applications as a herbicide. Studies have shown that N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea inhibits the growth of weeds by interfering with their photosynthesis process.
In the field of environmental science, N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been found to have potential applications as a water pollutant. Studies have shown that N-(2,3-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea is resistant to degradation and can persist in the environment for a long time, leading to potential environmental hazards.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-5-4-6-13(11(10)2)17-16(20)18-14-8-7-12(19(21)22)9-15(14)23-3/h4-9H,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSKJSPANBEMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-furylmethyl)-4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperazine](/img/structure/B4724629.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4724633.png)
![isopropyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4724636.png)
![2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B4724640.png)
![3-[(2-bromophenoxy)methyl]-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-methoxybenzamide](/img/structure/B4724645.png)


![N-[(1-{6-[benzyl(methyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-3-piperidinyl)methyl]acetamide](/img/structure/B4724672.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724674.png)

![5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4724700.png)
![1-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B4724705.png)
![2-(3-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4724715.png)